CP-461 free base
Description
Contextualization of Pro-Apoptotic Compounds in Therapeutic Development
Pro-apoptotic compounds represent a significant area of focus in therapeutic development, particularly in the context of diseases characterized by uncontrolled cell proliferation, such as cancer. Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or unwanted cells. wjgnet.comub.edu Dysregulation of apoptosis is a hallmark of various pathologies, and strategies aimed at restoring or inducing this process hold therapeutic potential. wjgnet.comub.edu While conventional treatments like chemotherapy and radiotherapy often induce apoptosis, they can also affect normal cells, leading to adverse side effects. wjgnet.com This has driven the search for agents that can selectively induce apoptosis in diseased cells while sparing healthy ones. wjgnet.com Molecular targets within apoptotic signaling pathways, such as p53, TRAIL, and Bcl-2 family members, have been identified as potential points of intervention for developing targeted therapies. wjgnet.com
Historical Perspective on CP-461 Free Base Discovery
This compound is a compound that emerged from research into pro-apoptotic agents. Its development is linked to earlier investigations into the therapeutic properties of non-steroidal anti-inflammatory drugs (NSAIDs), specifically sulindac (B1681787).
Derivation as a Sulindac Analog
This compound is recognized as an analog of sulindac, a non-steroidal anti-inflammatory drug. aacrjournals.orgfrontiersin.org Sulindac itself is a prodrug that is metabolized in the body to its active sulfide (B99878) form, which possesses cyclooxygenase (COX) inhibitory activity responsible for its anti-inflammatory effects. frontiersin.org However, research also indicated that sulindac and its metabolites, including the sulfone form (exisulind), exhibit antineoplastic activity independent of COX inhibition. frontiersin.org Exisulind, the oxidative metabolite of sulindac, was identified as a member of a class of compounds termed selective apoptotic antineoplastic drugs (SAANDs). aacrjournals.org this compound was developed as a potent analog of exisulind, demonstrating enhanced activity in inducing apoptosis. aacrjournals.org
Early Insights into Selective Apoptosis Induction
Early research into this compound highlighted its ability to selectively induce apoptosis in cancer cell lines across a broad range of epithelial and non-epithelial origins, while reportedly having no significant effect on normal cells. aacrjournals.orgmedchemexpress.com This selective activity is a key characteristic that distinguishes it from less targeted cytotoxic agents. Studies indicated that this compound could inhibit the growth of various human tumor cell lines in vitro at micromolar concentrations. aacrjournals.orgnih.gov For instance, it showed growth inhibitory effects with half-maximal inhibitory concentration (IC50) values typically in the range of 1–2 µM in colon, lung, and prostate cancer cell lines. nih.gov
Significance of Cyclic Guanosine (B1672433) Monophosphate Phosphodiesterase Inhibition
A significant aspect of the mechanism of action attributed to this compound is its activity as an inhibitor of cyclic guanosine monophosphate (cGMP) phosphodiesterases (PDEs). aacrjournals.orgmedchemexpress.comnih.gov cGMP is a cyclic nucleotide that acts as a second messenger in various intracellular signaling pathways, regulating processes such as ion channel conductance, glycogenolysis, cellular apoptosis, and smooth muscle relaxation. nih.govwikipedia.org PDEs are enzymes that hydrolyze cyclic nucleotides, thereby regulating their intracellular concentrations. nih.gov
Research suggests that this compound, similar to exisulind, induces apoptosis through the inhibition of specific cGMP PDEs, notably PDE2 and PDE5. aacrjournals.org This inhibition leads to elevated intracellular levels of cGMP. aacrjournals.orgnih.gov The resulting increase in cGMP is thought to activate protein kinase G (PKG), a key downstream effector of cGMP signaling. aacrjournals.orgnih.gov Activation of PKG and the subsequent sustained elevation of cellular cGMP concentrations have been implicated in the pro-apoptotic effects observed with this compound and related compounds. aacrjournals.org This mechanism is considered distinct from the COX inhibitory activity associated with traditional NSAIDs like the active metabolite of sulindac. aacrjournals.orgnih.gov The higher affinity of CP-461 for cGMP PDEs compared to exisulind is believed to contribute to its greater potency in inducing apoptosis. nih.gov
Growth Inhibitory Effects of OSI-461 (this compound) in Cancer Cell Lines
| Cell Line Type | Representative Cell Lines | Growth 50% Inhibitory Concentration (GIC₅₀) Range |
| Epithelial Tumor | Colon, Lung, Prostate | 1–2 µM nih.gov |
| Human Leukemia | CCRF-CEM, K562, Molt-4 | Similar inhibition observed nih.gov |
| Myeloma | RPMI8226 | Similar inhibition observed nih.gov |
| Pancreatic Tumor | PAN-1 | Similar inhibition observed nih.gov |
| Ovarian Tumor | OVCAR-3 | Similar inhibition observed nih.gov |
Mechanism of Apoptosis Induction by this compound
| Step | Description |
| Inhibition of cGMP PDEs (PDE2 and PDE5) | This compound inhibits specific phosphodiesterases. aacrjournals.org |
| Elevated Intracellular cGMP | Inhibition of PDEs leads to increased levels of cGMP within the cell. aacrjournals.org |
| Activation of Protein Kinase G (PKG) | Increased cGMP activates PKG. aacrjournals.orgnih.gov |
| Downstream Pro-apoptotic Effects | PKG activation contributes to apoptosis induction. aacrjournals.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
227619-92-3 |
|---|---|
Molecular Formula |
C25H21FN2O |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide |
InChI |
InChI=1S/C25H21FN2O/c1-17-22(13-18-9-11-27-12-10-18)21-8-7-20(26)14-24(21)23(17)15-25(29)28-16-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3,(H,28,29)/b22-13- |
InChI Key |
NVCAMOJXQVJSOM-XKZIYDEJSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=NC=C3)C=CC(=C2)F)CC(=O)NCC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-461; OSI-461; UNII-824ZMS3BGL; CP-461; CEL031; CP461; OSI461; CEL 031; CP 461; OSI 461 |
Origin of Product |
United States |
Mechanistic Elucidation of Cp 461 Free Base Action
Phosphodiesterase Inhibition Dynamics
CP-461 free base exerts its effects through the inhibition of specific phosphodiesterase enzymes, which are responsible for the hydrolysis of cyclic nucleotides like cGMP. aacrjournals.orgmedchemexpress.com
Specificity for PDE2A
CP-461 is described as a specific inhibitor of PDE2A. targetmol.combiorbyt.com PDE2A is a cGMP-stimulated phosphodiesterase.
Inhibition of cGMP-PDE2 and PDE5 Activity
Evidence suggests that this compound induces apoptosis through the inhibition of cGMP-hydrolyzing PDEs, specifically cGMP-PDE2 and PDE5. aacrjournals.org This inhibition prevents the breakdown of cGMP, leading to its accumulation within the cell. aacrjournals.org
Here is a table summarizing the PDE inhibition activity:
| Compound | Target Enzymes | Effect on Enzyme Activity |
| This compound | cGMP-PDE2, PDE5, PDE2A | Inhibition |
Cellular Consequences of cGMP Concentration Elevation
The inhibition of cGMP-PDE2 and PDE5 by this compound results in sustained elevated cellular cGMP concentrations. aacrjournals.org cGMP acts as a second messenger involved in various cellular processes, including the activation of protein kinase G (PKG) and the regulation of cellular apoptosis. aacrjournals.orgwikipedia.org Elevated cGMP levels are a key factor in the pro-apoptotic effects of this compound. aacrjournals.org
Apoptotic Pathway Modulation
This compound is characterized as a novel pro-apoptotic compound due to its ability to selectively induce apoptosis in cancer cell lines. medchemexpress.commedchemexpress.comtargetmol.com
Selective Induction of Apoptosis in Neoplastic Cell Lines
This compound selectively induces apoptosis in a variety of human tumor cell lines in vitro, while having no such effect on normal cells. medchemexpress.commedchemexpress.comtargetmol.com This selective toxicity towards cancer cells is a crucial aspect of its potential therapeutic value. aacrjournals.orgmedchemexpress.commedchemexpress.comtargetmol.com Studies have shown this compound-induced apoptosis in colon cancer cell lines such as SW480 and HT-29, which was associated with cell growth inhibition. aacrjournals.org
Role of Protein Kinase G Activation
A significant consequence of the elevated cGMP levels caused by this compound is the activation of protein kinase G (PKG). aacrjournals.orgnih.gov PKG is a key downstream mediator in the apoptotic pathway induced by this compound and related compounds. aacrjournals.orgnih.gov Activation of PKG by this compound has been observed to be dose-dependent and sustained in colon tumor cell lines. nih.gov This activation is hypothesized to play a role in the induction of apoptosis in these cells. nih.gov PKG activation can lead to the phosphorylation of various target proteins, contributing to the cellular changes that result in apoptosis. nih.govpatsnap.com One potential substrate for PKG that influences apoptosis is β-catenin, and studies have shown increased phosphorylation of β-catenin in cells treated with exisulind, a related compound. nih.gov
Here is a table summarizing the cellular effects:
| Cellular Effect | Mechanism Involved |
| Selective Apoptosis Induction | PDE Inhibition, cGMP Elevation, PKG Activation |
| Inhibition of Tumor Cell Growth | Associated with Apoptosis Induction |
| Elevated Intracellular cGMP Levels | Inhibition of cGMP-PDE2 and PDE5 |
| Protein Kinase G (PKG) Activation | Elevated Intracellular cGMP Levels |
| β-catenin Phosphorylation (indirect) | Potential downstream effect of PKG activation |
β-Catenin Degradation Pathways
CP-461, along with other sulindac (B1681787) derivatives and cGMP phosphodiesterase inhibitors, has been shown to induce the down-regulation of β-catenin protein in human colon cancer cells. aacrjournals.org This effect is independent of cyclooxygenase inhibition. aacrjournals.org
Normally, the accumulation of β-catenin protein is prevented by a destruction complex involving APC, GSK-3β, and other proteins, leading to its ubiquitination and degradation by the proteasome. mdpi.combiorxiv.orgsigmaaldrich.comelifesciences.org Mutations in components of this complex, such as APC or the GSK-3β phosphorylation site on β-catenin, can lead to β-catenin accumulation. aacrjournals.org Elevated levels of β-catenin can translocate to the nucleus and activate the transcription of genes regulated by Tcf/Lef transcription factors, including cyclin D1 and c-Myc, which are thought to support the transformed phenotype and provide a growth advantage to tumor cells. aacrjournals.orgelifesciences.org
It has been hypothesized that sulindac sulfone and related compounds, including CP-461, induce β-catenin phosphorylation by inhibiting cyclic GMP phosphodiesterases (cGPDEs), which increases cGMP levels and activates protein kinase G (PKG). aacrjournals.orgaacrjournals.org Phosphorylation of β-catenin by PKG may offer an alternative pathway for its ubiquitination and proteasomal degradation, distinct from the APC/GSK-3β-dependent pathway. aacrjournals.org
Cyclin D1 Regulation and its Transcriptional Impact
Cyclin D1 is a protein that plays a critical role in regulating the progression of the cell cycle from the G1 phase to the S phase by forming complexes with CDK4 or CDK6. nordiqc.org Its expression is tightly controlled at the transcriptional and post-transcriptional levels. nih.gov Overexpression of cyclin D1 is frequently observed in various cancers and can contribute to tumorigenesis. nordiqc.orgnih.gov
The transcription of the cyclin D1 gene (CCND1) is regulated by numerous transcription factors that bind to its complex promoter. nih.govyoutube.com These transcription factors are, in turn, often regulated by kinases. youtube.com In normal cells in the G1 phase, cyclin D1 levels are kept low because these transcription factors are generally inactive with respect to the CCND1 gene. youtube.com However, mutations or aberrant signaling can lead to the overproduction or abnormal activation of these transcription factors, resulting in the accidental transactivation of the CCND1 gene and abnormally high levels of cyclin D1 protein. youtube.com Gene amplification of CCND1 is another mechanism leading to abnormal cyclin D1 production. youtube.com
While the direct impact of this compound specifically on cyclin D1 transcriptional regulation is not explicitly detailed in the provided search results, its mechanism involving β-catenin degradation is highly relevant. Since β-catenin can activate cyclin D1 transcription, the degradation of β-catenin induced by CP-461 would be expected to lead to a decrease in cyclin D1 levels and consequently inhibit cell cycle progression. aacrjournals.orgelifesciences.org
Activation of Stress-Activated Protein Kinase Cascades
CP-461 has been shown to cause rapid and sustained activation of stress-activated protein kinase cascades. aacrjournals.org These cascades are a crucial part of the cellular response to various stimuli, including stress and inflammatory cytokines. wikipedia.orgresearchgate.netsigmaaldrich.com
c-Jun NH2-Terminal Kinase 1 Activation
CP-461 induces rapid and sustained activation of c-Jun NH2-terminal kinase 1 (JNK1). aacrjournals.orgnih.gov JNK1 is a member of the JNK family, which are serine/threonine kinases belonging to the mitogen-activated protein kinase (MAPK) family. nih.govmdpi.com JNKs are activated by cellular stress, bacterial infection, and proinflammatory cytokines. sigmaaldrich.com
The activation of JNK1 by CP-461 appears to be mediated, at least in part, through the activation of protein kinase G (PKG), which is a downstream effector of elevated cellular cGMP levels resulting from CP-461's inhibition of cGMP PDEs. nih.govfrontiersin.org The activation of JNKs typically involves a three-step kinase cascade (MAP3K/MAP2K/MAPK). researchgate.net Upstream kinases, such as stress-activated protein/ERK kinase 1 (SEK1) and mitogen-activated protein kinase kinase kinase 1 (MEKK1), are also rapidly activated by CP-461. nih.gov These kinases are upstream of JNK1 in the signaling cascade. nih.gov
Mitogen-Activated Protein Kinase Kinase 1 Signaling
Mitogen-Activated Protein Kinase Kinase 1 (MKK1), also known as MEK1, is a component of MAPK signaling pathways. nih.gov While the search results explicitly mention the activation of MEKK1 (MAPK Kinase Kinase 1) upstream of JNK1 by CP-461, they also refer to the activation of "mitogen-activated protein kinase kinase 1 kinase" aacrjournals.org. This likely refers to MEKK1, which is a MAP3K that phosphorylates and activates MAP2Ks like MKK1/2 or MKK4/7, which in turn activate MAPKs like ERK or JNK/p38, respectively. sigmaaldrich.comnih.gov Given that CP-461 activates JNK1, it is plausible that it impacts the MKKs that lie upstream of JNK in the cascade, such as MKK4 and MKK7, which are the most important for the JNK pathway. mdpi.com However, the specific details of CP-461's interaction with and signaling through MKK1 are not clearly delineated in the provided information, beyond the activation of upstream kinases in the stress-activated protein kinase cascade leading to JNK1 activation.
Independence from p53 Status in Apoptosis Induction
A significant finding regarding CP-461 and similar compounds is that the apoptosis they induce is independent of p53 status. aacrjournals.orgresearchgate.net This is particularly relevant in cancer therapy, as many tumors have mutations in the p53 gene, which can impair their apoptotic response to treatment. nih.govnih.gov The ability of CP-461 to induce apoptosis regardless of whether p53 is wild-type or mutated suggests it could be effective against a broader range of cancers. aacrjournals.orgresearchgate.netnih.gov While p53 is a key transcription factor involved in inducing apoptosis, often through the transcriptional activation of pro-apoptotic genes like Puma, Bax, and Noxa, and also through transcription-independent pathways involving interaction with Bcl-2 family proteins, CP-461's mechanism bypasses the requirement for functional p53. nih.govnih.govaacrjournals.org
Microtubule Dynamics Interference
CP-461 has been shown to interfere with microtubule dynamics. researchgate.net Microtubules are essential components of the cytoskeleton involved in various cellular processes, including maintaining cell shape, intracellular transport, and cell division. nih.govportlandpress.com Drugs that disrupt microtubule dynamics are widely used in cancer chemotherapy. portlandpress.comnih.govmdpi.com
Studies have demonstrated that CP-461 can rapidly eliminate microtubules, with a reduction detected within 30 minutes of treatment. researchgate.net This interference with microtubule structures is also associated with marked changes in cell shape. researchgate.net While the precise mechanism by which CP-461 interferes with microtubule dynamics is not fully elaborated in the provided snippets, the observation that it rapidly eliminates microtubules indicates a disruptive effect on their polymerization or stability. researchgate.net Other compounds that interfere with microtubule dynamics often bind to tubulin, the protein subunit of microtubules, at specific binding sites like the colchicine (B1669291) binding site, inhibiting polymerization or promoting depolymerization. portlandpress.comnih.govmdpi.com
Compound Information
| Compound Name | PubChem CID |
| This compound | 6445782 |
| Exisulind | 60908 |
| Sulindac | 5351341 |
| β-Catenin | 164503 |
| Cyclin D1 | 5943 |
| c-Jun NH2-Terminal Kinase 1 (JNK1) | 5600 |
| Mitogen-Activated Protein Kinase Kinase 1 (MKK1/MEK1) | 5607 |
| p53 | 5951 |
| cGMP | 444043 |
| Protein Kinase G (PKG) | 5567 |
| SEK1 | 6781 |
| MEKK1 | 4214 |
| Tubulin | 107752 |
Data Tables
Based on the provided text, a key finding is the comparative effectiveness of CP-461 and exisulind in inducing apoptosis.
| Compound | Apoptosis Induction Effectiveness (relative to Exisulind) |
| Exisulind | 1x |
| CP-461 | 50x |
Data based on preclinical studies mentioned in Source aacrjournals.org.
Another piece of data relates to the rapid elimination of microtubules by CP-461.
| Treatment | Time to Detect >50% Microtubule Reduction |
| CP-461 (30 µM) | Within 30 minutes |
Data based on observations in Source researchgate.net.
Interaction with the Colchicine Binding Site on Tubulin
This compound has been shown to interact with tubulin, the primary protein component of microtubules nih.govmedchemexpress.euoaepublish.com. Microtubules are essential dynamic structures involved in various cellular processes, including maintaining cell shape, intracellular transport, and cell division oaepublish.compatsnap.com. The interaction of this compound with tubulin occurs at the colchicine binding site medchemexpress.commedchemexpress.eu.
The colchicine binding site is a specific region on the β-tubulin subunit, located at the interface with the α-tubulin subunit within the αβ-tubulin heterodimer nih.goveditricesapienza.it. This site is a crucial target for several antimitotic agents, including colchicine itself nih.govmdpi.com. Binding of compounds to this site generally inhibits the polymerization of tubulin dimers into microtubules, thereby disrupting microtubule assembly and dynamics nih.govmdpi.com.
Studies have indicated that this compound binds to the colchicine binding site and inhibits tubulin polymerization nih.govmedchemexpress.eu. This inhibition of microtubule formation is a key aspect of its cellular effects nih.gov. While this compound is also known to inhibit cGMP-PDEs, its ability to bind to tubulin and interfere with microtubule dynamics represents a distinct mechanism of action aacrjournals.orgnih.gov.
Research comparing CP-461 with other compounds targeting the colchicine site, such as colchicine and combretastatin (B1194345) A-4 analogs, highlights the structural diversity of molecules that can interact with this binding pocket nih.govresearchgate.net. The binding affinity of this compound for the colchicine binding site has been reported, with one study indicating an IC50 value of 4.64 μM for binding to the colchicine binding site of microtubulin medchemexpress.eu.
Implications for Cell Cycle Progression
The disruption of microtubule dynamics by agents binding to the colchicine site has significant implications for cell cycle progression patsnap.commdpi.com. Microtubules form the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis (M phase) oaepublish.compatsnap.com. Interference with microtubule assembly or dynamics leads to the dysfunction of the mitotic spindle mdpi.com.
This compound, by inhibiting tubulin polymerization, disrupts the formation and function of the mitotic spindle researchgate.netnih.gov. This disruption activates the spindle assembly checkpoint, a surveillance mechanism that monitors chromosome alignment and spindle integrity mdpi.com. Activation of this checkpoint prevents cells from progressing through mitosis, leading to a sustained mitotic arrest mdpi.com.
Studies have shown that this compound induces cell cycle arrest, specifically in the G2/M phase nih.gov. This arrest is a direct consequence of the compound's interference with microtubule dynamics during mitosis researchgate.netnih.gov. Prolonged mitotic arrest can ultimately trigger programmed cell death, or apoptosis, in affected cells patsnap.commdpi.com. This compound has been described as a pro-apoptotic compound that selectively induces apoptosis in cancer cell lines medchemexpress.commedchemexpress.eu.
Detailed research findings on the effects of this compound on cell cycle progression often involve analyzing the distribution of cells in different phases of the cell cycle using techniques like flow cytometry. These studies demonstrate an accumulation of cells in the G2/M phase following treatment with this compound, consistent with mitotic arrest caused by microtubule disruption.
Illustrative Data on Cell Cycle Effects:
While specific quantitative data tables for this compound's cell cycle effects from the search results are limited to descriptive findings, the general mechanism of colchicine-site inhibitors provides a framework. Typically, data would show the percentage of cells in G1, S, and G2/M phases after treatment with varying concentrations of the compound over time. A hypothetical representation based on the described mechanism is shown below:
| Treatment (this compound concentration) | Time (hours) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle | 24 | ~50-60 | ~30-40 | ~10-20 |
| Low Concentration | 24 | Slight decrease | Slight decrease | Slight increase |
| Moderate Concentration | 24 | Decrease | Decrease | Significant increase |
| High Concentration | 24 | Significant decrease | Significant decrease | Pronounced increase |
This shift in cell cycle distribution, particularly the increase in the G2/M population, is a hallmark of compounds that interfere with microtubule function and mitotic progression.
Preclinical Pharmacological Investigations of Cp 461 Free Base
In Vitro Efficacy in Cellular Models
In vitro investigations have demonstrated the ability of CP-461 free base to inhibit the growth and induce apoptosis in a wide range of human tumor cell lines. medchemexpress.comnih.govaacrjournals.orgtargetmol.comnih.govnih.gov
Growth Inhibitory Activities across Diverse Human Tumor Cell Lines
This compound exhibits broad antitumor activity, effectively inhibiting the growth of various epithelial and non-epithelial tumor cell lines. medchemexpress.comnih.govaacrjournals.orgtargetmol.comnih.govnih.gov Studies have shown its growth inhibitory effects in cell lines derived from colon, lung, and prostate cancers, with growth 50% inhibitory concentration (GIC₅₀) values typically in the micromolar range (1–2 µM). nih.govaacrjournals.orgtargetmol.comnih.govnih.gov Similar inhibition has been observed in human leukemia cell lines (e.g., CCRF-CEM, K562, Molt-4), a myeloma cell line (RPMI8226), a pancreatic tumor cell line (PAN-1), and an ovarian tumor cell line (OVCAR-3). nih.gov
Differential Effects on Normal versus Neoplastic Cells
A key characteristic of this compound is its selective action on cancer cells compared to normal cells. medchemexpress.comaacrjournals.orgtargetmol.comnih.govnih.gov It selectively induces apoptosis in cancer cell lines while sparing normal cells. medchemexpress.comaacrjournals.orgtargetmol.comnih.govnih.gov This differential effect is attributed to its mechanism of inhibiting cGMP-PDEs, which are believed to be selectively increased in precancerous and cancerous cells. nih.gov By targeting these enzymes, this compound allows tumor cells to undergo apoptosis without significantly affecting normal cellular function. nih.gov
Comparative Potency with Exisulind and Other Analogs (e.g., CP-248)
This compound is an analog of exisulind and has demonstrated substantially greater activity in inducing apoptosis of tumor cells and inhibiting cGMP-associated PDEs. aacrjournals.orgnih.govresearchgate.net this compound has been reported to be approximately 100-fold more potent than exisulind in vitro. nih.govnih.gov When compared to other exisulind analogs like CP-248 (OSIP486823), studies in SW480 human colon cancer cells showed that CP-461 (OSI-461) and CP-248 inhibited growth and induced apoptosis, with CP-248 demonstrating even higher potency (lower IC₅₀ values) than CP-461. researchgate.netnih.gov For instance, the EC₅₀ values for reducing beta-catenin levels in SW480 cells were approximately 1 µM for CP-461 and <1 µM for CP-248, compared to approximately 200 µM for exisulind. nih.gov Similarly, for decreasing cyclin D1 levels, the EC₅₀ values were approximately 1 µM for CP-461 and <1 µM for CP-248, versus approximately 300 µM for exisulind. nih.gov
Here is a table summarizing comparative in vitro potency data:
| Compound | Effect on SW480 Cells | Approximate EC₅₀ (µM) | Citation |
| Exisulind | Reduce beta-catenin | 200 | nih.gov |
| CP-461 | Reduce beta-catenin | 1 | nih.gov |
| CP-248 | Reduce beta-catenin | <1 | nih.gov |
| Exisulind | Decrease Cyclin D1 | 300 | nih.gov |
| CP-461 | Decrease Cyclin D1 | 1 | nih.gov |
| CP-248 | Decrease Cyclin D1 | <1 | nih.gov |
This compound also appears to induce M phase cell cycle arrest by depolymerizing microtubules and inhibiting mitotic spindle formation, independent of PKG activation. researchgate.net
In Vivo Efficacy in Animal Xenograft Models
Preclinical investigations in animal models, particularly rodent xenograft models, have evaluated the in vivo anti-tumor efficacy of this compound. aacrjournals.orgreactionbiology.comcrownbio.com
Anti-Tumor Efficacy in Rodent Carcinogenesis Models (e.g., Colon, Mammary, Prostate, Bladder, Lung)
This compound has demonstrated the ability to inhibit tumor growth in rodent xenograft models across various cancer types, including colon, mammary, prostate, bladder, and lung carcinogenesis. aacrjournals.org Studies using implanted human A549 non-small cell lung cancer cells in rats treated with CP-461 (OSI-461) showed inhibition of tumor growth. nih.gov These findings support its broad antitumor activity observed in vitro. nih.govaacrjournals.org
Suppression of Preneoplastic Lesions (e.g., Aberrant Crypt Foci)
In addition to inhibiting established tumor growth, this compound has shown efficacy in suppressing the formation of preneoplastic lesions. aacrjournals.orgnih.govbiorxiv.orgmdpi.com In a rat model, CP-461 inhibited the formation of aberrant crypt foci (ACF), which are considered precursors to colonic tumors, induced by azoxymethane (B1215336) (a carcinogenesis inducer). aacrjournals.orgnih.govunipd.itmdpi.com This suggests a potential role for this compound in chemoprevention by targeting early stages of carcinogenesis. aacrjournals.org
Specific Disease Area Research Applications
Preclinical research has focused on the potential application of this compound in specific disease contexts, including various cancers and inflammatory conditions. medchemexpress.com
Renal Cell Carcinoma Studies
Research into the application of this compound in renal cell carcinoma (RCC) has been conducted at the preclinical level. medchemexpress.com While the search results indicate that this compound can be used in the study of renal cell carcinoma medchemexpress.com, detailed findings specifically pertaining to this compound's effects on RCC cell lines or models were not extensively provided in the immediate search results. General preclinical studies in RCC often involve assessing the efficacy of compounds on RCC cell lines and xenograft models. nih.govresearchgate.net
Prostate Cancer Research Models
This compound has been investigated in the context of prostate cancer research models. medchemexpress.com Similar to renal cell carcinoma, the search results mention the use of this compound in the study of prostate cancer medchemexpress.com. Preclinical prostate cancer research frequently employs cell lines and xenograft models to evaluate the activity of potential therapeutic agents. acs.orgopenaccessjournals.comnih.govmdpi.com
Investigation in Inflammatory Bowel Disease (e.g., Crohn's Disease) Contexts
Investigations into the potential of this compound in inflammatory bowel disease (IBD), such as Crohn's disease, have also been part of preclinical studies. medchemexpress.com this compound can be used in the study of Crohn's disease. medchemexpress.com Preclinical research in IBD often involves understanding the mechanisms of inflammation and evaluating the efficacy of compounds in relevant models. rouxgroup.org.uknih.govcrohnscolitisfoundation.org
Acute Myeloid Leukemia Cell Line Investigations
Structure Activity Relationship Sar Studies of Cp 461 Free Base and Analogs
Identification of Key Structural Features for Bioactivity
The core structural features contributing to the bioactivity of CP-461 free base and its related analogs like Exisulind and CP-248 appear to be linked to their ability to inhibit cGMP-PDE, leading to increased intracellular cGMP levels and subsequent induction of apoptosis in cancer cells. nih.govwikipedia.organserpress.orgresearchgate.net Although detailed structural elements critical for the differential potency between CP-461 and Exisulind (CP-248) are not explicitly detailed in the provided search snippets, the significant difference in their affinity for cGMP PDE suggests that specific modifications in the structure of CP-461 compared to Exisulind are responsible for this enhanced potency. researchgate.net
Exisulind is described as a sulfone derivative of sulindac (B1681787). wikipedia.org Both CP-248 and CP-461 are presented as potent derivatives of Exisulind. researchgate.net This suggests that modifications made to the Exisulind scaffold in CP-461 and CP-248 are key to their increased potency as cGMP-PDE inhibitors and pro-apoptotic agents. The precise nature of these structural modifications and their direct impact on binding affinity and downstream effects are not elaborated upon in the provided search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between molecular descriptors of compounds and their biological activities to develop predictive models. While QSAR is a widely used approach in drug discovery and has been applied to various compound classes researchgate.netmdpi.comuninsubria.itnih.gov, detailed information specifically on the development of QSAR models for this compound and its direct analogs was not extensively available in the provided search results.
General QSAR methodologies involve calculating molecular descriptors that capture various structural, electronic, and physicochemical properties of compounds. mdpi.comuninsubria.itnih.gov These descriptors are then correlated with experimental biological activity data using statistical methods to build predictive models. mdpi.comnih.gov
Development of Predictive Models
The development of predictive models in QSAR typically involves selecting relevant molecular descriptors and employing statistical techniques such as multiple linear regression (MLR), partial least squares, or machine learning algorithms. mdpi.comnih.gov These models aim to predict the biological activity of new or untested compounds based on their structural features. While the principle is well-established and applied in medicinal chemistry rsc.org, specific instances of predictive model development for the cGMP-PDE inhibitory activity or pro-apoptotic effects of CP-461 and its analogs were not detailed in the search results.
Integration of Molecular Descriptors
QSAR modeling relies on the integration of various molecular descriptors to represent the chemical structures numerically. These descriptors can be 1D, 2D, or 3D, capturing information about molecular size, shape, electronic properties, lipophilicity, and more. mdpi.comuninsubria.itnih.gov The selection of appropriate descriptors is crucial for building robust and predictive QSAR models. Although the importance of molecular descriptors in QSAR is highlighted in general literature mdpi.comuninsubria.itnih.gov, specific descriptors found to be significant for the activity of this compound were not identified in the search results.
Computational Approaches in SAR Elucidation
Computational approaches play an increasingly important role in modern SAR studies, enabling the virtual screening of large compound libraries and the rational design of new molecules with desired properties. rsc.org
Fragment-Based SAR Analysis (e.g., R-group Decomposition)
While the provided search results discuss fragment-based drug discovery (FBDD) in general and R-group decomposition as a method for characterizing SAR in chemical series, specific detailed findings on the fragment-based SAR analysis or R-group decomposition of this compound or its direct analogs were not extensively detailed in the search snippets. nih.govnih.govnih.gov However, the principle involves systematically varying substituents on the core structure of this compound to understand their impact on its proapoptotic activity or target binding.
Molecular Docking and Dynamics Simulations in Target Interaction Analysis
Molecular docking and molecular dynamics (MD) simulations are computational techniques widely used in drug discovery to predict and analyze the interaction between a small molecule (ligand) and a biological target (protein). rsc.orgnih.govmpg.de These methods provide insights into the potential binding modes, affinity, and dynamic behavior of the ligand-target complex, which are crucial for understanding the molecular basis of activity and guiding the design of improved analogs. rsc.orgacs.org
Molecular docking aims to predict the preferred orientation (pose) and binding affinity of a ligand within a target's binding site. nih.govmpg.de It explores different binding poses and scores them based on various algorithms that estimate the interaction energy. nih.gov This can help identify key residues in the target protein that interact with the ligand and understand the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions).
Molecular dynamics simulations extend the analysis by simulating the time-dependent behavior of the ligand-target complex in a dynamic environment, typically including solvent molecules. labxing.comacs.orgmdpi.com Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event and the stability of the complex over time. rsc.org This can reveal conformational changes upon binding, the dynamics of interaction networks, and provide more accurate estimates of binding free energies. acs.orgmdpi.com
The search results indicate that CP-461 inhibits the growth of various human tumor cell lines and selectively induces apoptosis in cancer cells. nih.gov It is also mentioned that CP-461 is a member of a class of novel proapoptotic drugs that inhibit cyclic GMP phosphodiesterases (PDEs), specifically PDE2 and PDE5. nih.gov While the provided snippets mention molecular docking and dynamics simulations as general techniques used in SAR and target interaction analysis nih.govrsc.orgacs.orgmdpi.comgoogleapis.comdntb.gov.ua, and refer to CP-461 as a proapoptotic agent and PDE inhibitor nih.gov, detailed data tables or specific findings from molecular docking or dynamics simulations performed specifically on this compound interacting with its identified targets (like PDE2 or PDE5) were not prominently featured in the immediate search results. However, the application of these techniques would involve:
Docking Studies: Predicting how this compound fits into the active site of target enzymes like PDE2 or PDE5, identifying crucial amino acid residues involved in binding, and estimating binding scores.
MD Simulations: Studying the stability of the docked complex over time, observing conformational changes in the protein or ligand, and analyzing the dynamics of key interactions.
Advanced Methodologies in Cp 461 Free Base Research
High-Throughput Screening Platforms for Compound Activity
High-throughput screening (HTS) is a widely used approach in drug discovery that allows for the rapid evaluation of large libraries of compounds for a specific biological activity. nih.govumd.edu This involves the use of automated systems to perform numerous experiments in parallel. umd.edu For CP-461 free base, HTS platforms can be employed to assess its activity against a variety of biological targets or in different cellular contexts.
Cell-Based Assays
Cell-based assays are a fundamental component of HTS, providing a physiologically relevant environment to evaluate compound effects. These assays involve exposing live cells to the compound of interest and measuring a specific cellular response. For this compound, cell-based assays are used to determine its growth inhibitory activity and its ability to selectively induce apoptosis in cancer cell lines. medchemexpress.combiorbyt.com These assays can provide data on the potency and efficacy of the compound in a complex biological system. core.ac.ukphysiology.orgnih.gov
Enzyme-Based Assays (e.g., Kinase, Ion Channel, GPCR, Nuclear Receptor Screening)
Enzyme-based assays are utilized to assess the direct interaction and modulation of specific enzymatic targets by a compound. Given that this compound is known to inhibit cyclic guanosine (B1672433) monophosphate phosphodiesterase, enzyme-based assays are essential for quantifying this inhibitory activity and determining its specificity against different PDE isoforms. medchemexpress.combiorbyt.com Beyond PDEs, enzyme-based screening platforms can explore potential interactions with other enzyme classes, such as kinases, which are frequently targeted in drug discovery. acs.org
While the primary reported target for this compound is a phosphodiesterase, HTS can also involve screening against other target classes like ion channels, GPCRs (G protein-coupled receptors), and nuclear receptors to identify potential off-target effects or novel activities. nih.govmdpi.comthno.org These screenings help build a comprehensive profile of the compound's interactions within the biological system.
Molecular Interaction and Target Identification Studies
Understanding how this compound interacts with its biological targets at a molecular level is crucial for elucidating its mechanism of action and for rational drug design.
Affinity Mass Spectrometry Applications
Affinity Mass Spectrometry (AS-MS) is a powerful technique used to identify and characterize the binding of small molecules to target proteins. scispace.comnih.govbrjac.com.br This method involves incubating a protein target with a library of compounds, allowing potential binders to form complexes. nih.govbrjac.com.brnih.gov The protein-compound complexes are then separated, and the bound compounds are identified using mass spectrometry. nih.govnih.gov AS-MS can be applied to this compound research to confirm its binding to PDE enzymes and potentially identify other proteins it interacts with, providing insights into its polypharmacology. nih.gov
Protein Crystal Structure Elucidation of Compound-Target Complexes
Determining the three-dimensional structure of a protein target in complex with a bound ligand, such as this compound, provides invaluable information about the molecular details of the interaction. Protein crystallography is a key technique for this purpose. plos.orgrcsb.orgdeepdyve.comnih.govplos.org By obtaining crystals of the protein-CP-461 free base complex and analyzing their diffraction patterns, researchers can determine the precise binding site, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and conformational changes induced by the binding. rcsb.orgnih.govmdpi.com This structural information is critical for understanding the mechanism of inhibition and for guiding the design of more potent and selective derivatives.
Synthetic Strategies for this compound and Derivatives
The synthesis of this compound and the creation of its derivatives are essential for both research and potential therapeutic development. Synthetic chemistry provides the tools to produce the compound in sufficient quantities and to modify its structure to improve its properties, such as potency, selectivity, or pharmacokinetic profile. worldscientific.comrsc.orgbeilstein-journals.orgbeilstein-journals.orgresearchgate.net
Developing efficient and scalable synthetic routes for this compound is a critical step in its research. This involves designing chemical reactions and purification steps to obtain the desired compound with high purity and yield. researchgate.net
Custom Synthesis for Structural Modification and Exploration
Custom synthesis plays a crucial role in the exploration of structure-activity relationships and the development of related analogs. For this compound, custom synthesis approaches would allow for targeted modifications to its chemical structure to investigate the impact of these changes on its physical, chemical, or biological properties.
Sources indicate that CP 461 (the hydrochloride salt) may be available through custom synthesis medkoo.com. This implies that established synthetic pathways exist for the core CP-461 structure, which could be adapted or modified to produce this compound or its structural variants. Custom synthesis enables researchers to obtain specific quantities of the compound or designed analogs that are not commercially available off-the-shelf.
Application of Artificial Intelligence in Drug Discovery for this compound
Artificial intelligence (AI) and machine learning (ML) are increasingly integrated into the drug discovery process to enhance efficiency and predict molecular properties. While the search results discuss the general application of AI and virtual screening in drug discovery, specific studies detailing the use of these techniques for this compound were not identified. This section describes how these advanced computational methods are generally applied in drug discovery and the potential context for their use with compounds like this compound.
AI-Driven Screening and Optimization
Q & A
Q. What is the primary mechanism of action of CP-461 free base in inducing apoptosis, and how does this mechanism selectively target cancer cells?
this compound acts as a specific inhibitor of cyclic guanosine monophosphate phosphodiesterase (cGMP-PDE), particularly PDE2A, which is overexpressed in many cancer cells. By blocking this enzyme, CP-461 prevents the degradation of cGMP, allowing apoptotic signaling pathways to proceed unimpeded. This selectivity arises because normal cells typically exhibit lower PDE2A activity, minimizing off-target effects . In vitro studies confirm that CP-461 induces apoptosis in cancer cell lines (e.g., renal, prostate) at micromolar concentrations (EC50: 1–2 µM) while sparing normal cells, likely due to differential enzyme expression .
Methodological Insight: To validate PDE2A inhibition, researchers can use enzymatic assays (e.g., fluorescence-based PDE activity kits) and correlate results with apoptotic markers (e.g., caspase-3 activation via Western blot).
Q. How do pharmacokinetic properties of this compound influence dosing strategies in preclinical models?
CP-461 exhibits a plasma half-life of ~6.7 hours in humans, with dose-proportional AUC (area under the curve) from 200–800 mg/day. Peak plasma concentrations (Cmax) are achieved within 1–2 hours post-administration, exceeding the in vitro EC50 for apoptosis induction. However, no drug accumulation is observed after 24 hours, necessitating twice-daily dosing in sustained studies .
Methodological Insight: Pharmacokinetic studies should employ liquid chromatography-mass spectrometry (LC-MS) to measure plasma concentrations. Dosing regimens in animal models (e.g., xenografts) should account for species-specific metabolic differences, validated via allometric scaling.
Advanced Research Questions
Q. How can researchers resolve discrepancies in CP-461’s efficacy across different cancer cell lines or in vivo models?
Variability in efficacy may stem from differences in PDE2A/5A isoform expression, tumor microenvironment factors (e.g., hypoxia), or genetic heterogeneity. For example, CP-461 showed limited activity in some solid tumors during Phase I trials, despite strong preclinical data . To address this, researchers should:
- Perform transcriptomic profiling (e.g., RNA-seq) to quantify PDE2A/5A expression across cell lines.
- Use patient-derived xenograft (PDX) models to better mimic human tumor heterogeneity.
- Combine CP-461 with agents targeting complementary pathways (e.g., PI3K inhibitors) to overcome resistance .
Q. What methodological considerations are critical when designing combination therapies involving this compound?
Synergy studies require rigorous dose-response matrices (e.g., Chou-Talalay method) to calculate combination indices. Key considerations include:
- Pharmacodynamic overlap : Ensure combined agents do not share overlapping toxicity profiles (e.g., CP-461’s lack of hematological toxicity allows pairing with myelosuppressive drugs) .
- Pharmacokinetic alignment : Optimize dosing schedules to align peak concentrations of both agents.
- Biomarker-driven stratification : Use PDE2A immunohistochemistry or circulating tumor DNA to identify responsive patient subgroups .
Q. How can researchers optimize in vivo models to evaluate CP-461’s long-term safety and off-target effects?
While CP-461 showed no significant toxicity in dogs and rats at 500 mg/kg, long-term studies must assess organ-specific effects (e.g., hepatic enzymes, renal function). Recommended approaches:
- Conduct 6-month toxicology studies in rodents with histopathological analysis.
- Monitor cGMP levels in normal tissues (e.g., via ELISA) to confirm selectivity.
- Use CRISPR-engineered PDE2A knockout models to isolate on-target vs. off-target effects .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing CP-461’s clinical trial data, particularly in small cohorts?
In Phase I trials (n=21), CP-461’s limited sample size necessitated non-parametric tests (e.g., Wilcoxon signed-rank) for toxicity and pharmacokinetic analysis. For disease stabilization endpoints (4 patients in the trial), Bayesian hierarchical models can improve power by borrowing strength from historical data .
Reproducibility Tip: Publish raw pharmacokinetic data (e.g., Cmax, AUC) and tumor response metrics using FAIR (Findable, Accessible, Interoperable, Reusable) principles, as outlined in research data guidelines .
Contradictions and Gaps in Current Evidence
- Contradiction : reports CP-461’s molecular weight as 420.91 g/mol (C25H22ClFN2O), while lists 384.45 g/mol (C25H21FN2O). This discrepancy may reflect differences between the free base and salt forms; researchers must verify compound identity via NMR and elemental analysis.
- Gap : No Phase II/III trial data are available. Preclinical studies should prioritize combinatorial efficacy trials to justify further clinical investment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
